Directyellow27

Description

Contextualization of Mono-Azo Dyes in Advanced Chemical Sciences

Mono-azo dyes, characterized by the presence of a single azo bond (-N=N-) linking aromatic rings, represent a major class of synthetic colorants. researchgate.netekb.eg Their synthesis, typically involving a diazotization reaction followed by a coupling process, is well-established and allows for a wide variety of structures and colors. nih.gov While their primary application has been in the dyeing of textiles, paper, and leather, the unique electronic and photophysical properties of mono-azo dyes have propelled them into advanced chemical sciences. jchemrev.comeurekaselect.com

Researchers are increasingly investigating mono-azo dyes for applications in high-technology fields such as electro-optical devices, lasers, and sensors. researchgate.net Their potential is also being explored in the development of functional materials, including dye-sensitized solar cells and materials with antimicrobial properties. Current time information in Dufferin County, CA.bohrium.com The study of their interactions with biological macromolecules and their degradation pathways are also active areas of research, driven by both environmental concerns and the potential for biomedical applications. eurekaselect.comnih.gov

Interdisciplinary Significance of Direct Yellow 27 in Scientific Inquiry

Direct Yellow 27 (CI 13950) is a prime example of a mono-azo dye with expanding interdisciplinary significance. ekb.eg Its utility is no longer confined to coloring cotton, viscose, silk, and wool fibers. researchgate.net In the realm of biological chemistry, it has been employed as a fluorescent probe to investigate the interactions between small molecules and proteins, such as bovine serum albumin (BSA). These studies provide insights into the binding mechanisms and potential toxicity of such dyes.

Furthermore, research has illuminated the potential of Direct Yellow 27 in the field of materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Current time information in Dufferin County, CA. Its light-harvesting properties are being studied to assess its efficacy as a sensitizer (B1316253) in these next-generation photovoltaic devices. Theoretical and experimental studies have also explored its solvent-dependent spectral properties and even its potential antiviral activities, showcasing its versatility and relevance across different scientific disciplines.

Current Research Frontiers and Emerging Scholarly Directions for Direct Yellow 27

The scientific inquiry into Direct Yellow 27 is actively pushing into new frontiers. A significant emerging direction is its application in renewable energy. Research into its use as a photosensitizer in DSSCs is ongoing, with studies focusing on its light-harvesting efficiency and electron injection capabilities.

Another promising frontier is its potential in biomedicine. Initial molecular docking studies have suggested possible antiviral activities, opening up a new avenue for research into its therapeutic applications. researchgate.net The fluorescent properties of Direct Yellow 27 are also being leveraged in the development of sensitive analytical methods and diagnostic assays. jchemrev.com Future scholarly work is expected to further explore the synthesis of novel derivatives of Direct Yellow 27 to enhance its properties for specific applications, such as improved stability and efficiency in solar cells or enhanced specificity and efficacy in biological systems. Moreover, as a thiazole-based azo dye, it is part of a class of compounds being investigated for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Detailed Research Findings

Physicochemical Properties of Direct Yellow 27

Direct Yellow 27 is a yellow-orange fine crystalline powder. nih.gov It is soluble in water, producing a lemon-yellow solution, and is also soluble in ethanol. researchgate.net Its solubility is poor in other organic solvents like benzene (B151609) and carbon tetrachloride. researchgate.net The dye's color is sensitive to pH, appearing as a golden brown in strong sulfuric acid, which becomes shallower upon dilution, and a colorful yellow in nitric acid. researchgate.net

Interactive Table: Physicochemical Properties of Direct Yellow 27

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | researchgate.net |

| Molecular Weight | 662.62 g/mol | jchemrev.com |

| CAS Number | 10190-68-8 | researchgate.net |

| Appearance | Yellow-orange fine crystalline powder | nih.gov |

| Solubility in Water | Soluble (lemon yellow solution) | researchgate.net |

| λmax | 393 nm | jchemrev.com |

Spectroscopic and Photophysical Properties

Spectroscopic analysis of Direct Yellow 27 in aqueous solutions has identified two primary absorption peaks at approximately 287 nm and 397 nm. researchgate.net These are attributed to π→π* and n→π* electronic transitions, respectively. researchgate.net The dye exhibits fluorescence, with emission peaks observed at 343 nm, 463 nm, and 530 nm in a 10⁻⁴ M solution. researchgate.net The fluorescence quantum yield (Φf) in water has been calculated as 0.41, and its excited-state lifetime has been measured to be 6.8 ns in water and 12.18 ns in DMSO. researchgate.net

Interactive Table: Spectroscopic Data for Direct Yellow 27

| Parameter | Wavelength (nm) | Solvent | Reference |

|---|---|---|---|

| Absorption Peak 1 | ~287 | Aqueous | researchgate.net |

| Absorption Peak 2 | ~397 | Aqueous | researchgate.net |

| Fluorescence Peak 1 | 343 | Aqueous (10⁻⁴ M) | researchgate.net |

| Fluorescence Peak 2 | 463 | Aqueous (10⁻⁴ M) | researchgate.net |

| Fluorescence Peak 3 | 530 | Aqueous (10⁻⁴ M) | researchgate.net |

Synthesis of Direct Yellow 27

The synthesis of Direct Yellow 27 is a two-step process characteristic of azo dye production. It begins with the diazotization of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid. This is followed by the coupling of the resulting diazonium salt with N-(2-methoxyphenyl)-3-oxobutanamide. researchgate.net

Fastness Properties

The fastness properties of a dye are crucial for its application, particularly in the textile industry. These properties measure the resistance of the color to various agents such as light, washing, and perspiration.

Interactive Table: Fastness Properties of Direct Yellow 27 on Cotton

| Property | ISO Standard Rating (Fading) | AATCC Standard Rating (Fading) | Reference |

|---|---|---|---|

| Light Fastness | 5 | 5 | researchgate.net |

| Washing (Soaping) | 1-2 | 1 | researchgate.net |

| Water | 1-2 | 1 | researchgate.net |

| Acid Resistance | 3-4 | 5 | researchgate.net |

| Alkali Resistance | 3 | 5 | researchgate.net |

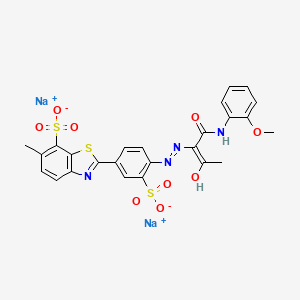

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H20N4Na2O9S3 |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;2-[4-[[(Z)-3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,30H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b21-14-,29-28?;; |

InChI Key |

VHKQQPDOJAIOKS-VNWOPPERSA-L |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic and Photophysical Investigations of Direct Yellow 27

Electronic Absorption Characteristics and Mechanistic Transitions of Direct Yellow 27

The interaction of Direct Yellow 27 with light is fundamental to its properties as a dye. The electronic absorption spectrum of this mono-azo dye is characterized by distinct bands in the ultraviolet-visible region, which are sensitive to the surrounding environment and provide insight into its molecular structure.

Solvent-Dependent Spectral Responses and Solvatochromic Effects on Direct Yellow 27

The absorption spectrum of Direct Yellow 27 is significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules. researchgate.net As the polarity of the solvent changes, the energy gap between these states is altered, leading to a shift in the absorption wavelength. researchgate.net

In aqueous solutions, Direct Yellow 27 typically exhibits two significant absorption peaks around 287 nm and 397 nm. researchgate.net Studies have shown that both the solvent type and the concentration of the dye can influence the absorption spectra. researchgate.net The interaction between the solute (Direct Yellow 27) and the solvent can affect the position, intensity, and shape of the absorption bands. researchgate.net For instance, the emission peak of Direct Yellow 27 shows a slight redshift as the polarity of the solvent increases. researchgate.net This behavior is indicative of solute-solvent interactions and the dependency of the spectral properties on the solvent's polarity. researchgate.net

A detailed investigation into the solvatochromic behavior of Direct Yellow 27 in various solvents reveals shifts in the absorption maxima. This solvent-dependent spectral response is crucial for understanding the dye's behavior in different application media. A combined experimental and theoretical study has been conducted on the mono-azo dye Direct Yellow 27 in five different homogeneous media to understand these interactions. researchgate.net

Table 1: Optical Data for Direct Yellow 27 in Various Solvents

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|---|

| Water | 287, 397 | 355.84 | 6741 |

| DMSO | - | - | - |

| Formamide | - | - | - |

| Methanol | - | - | - |

Elucidation of Electronic Absorption Transitions (e.g., π-π character) in Direct Yellow 27*

The absorption bands observed in the spectrum of Direct Yellow 27 are attributed to specific electronic transitions within the molecule. The peak around 287 nm is assigned to a secondary π→π* transition (1Lb ← 1A), while the peak at approximately 397 nm is designated as an n→π* transition (1W ← 1A). researchgate.net

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgwikipedia.org These transitions are typically characterized by high molar absorptivities. libretexts.org In contrast, n→π* transitions, which involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, generally have lower molar absorptivities. libretexts.org The electronic absorption transitions observed in studies of Direct Yellow 27 are described as fully spin and symmetry allowed transitions with π-π* character. researchgate.net Time-dependent density functional theory (TD-DFT) analysis has been employed to further understand the electronic and charge transfer properties of the dye. researchgate.net

Fluorescence Spectroscopy and Excited-State Dynamics of Direct Yellow 27

Upon absorption of light, Direct Yellow 27 can dissipate the excess energy through fluorescence, a process that provides valuable information about its excited-state properties.

Analysis of Fluorescence Quenching Mechanisms (e.g., Static Quenching)

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. fiveable.merose-hulman.edu This can occur through various mechanisms, including static and dynamic quenching. fiveable.merose-hulman.edu Static quenching involves the formation of a non-fluorescent complex between the fluorophore and another molecule (the quencher) in the ground state. fiveable.merose-hulman.eduresearchgate.net This reduces the population of fluorophores available for excitation. fiveable.me Dynamic quenching, on the other hand, occurs when the excited fluorophore is deactivated through collisional encounters with a quencher. fiveable.merose-hulman.edu

Determination of Excited-State Lifetimes of Direct Yellow 27 in Various Media

The excited-state lifetime (τ) is a critical parameter that defines the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment. For Direct Yellow 27, the excited-state lifetime has been measured in different solvents. researchgate.net

Time-domain measurements have shown that the fluorescence decay of Direct Yellow 27 can be analyzed to determine its lifetime in various polar protic and polar aprotic solvents. researchgate.net For example, at a concentration of 100 µM, the excited-state lifetime of Direct Yellow 27 was determined to be 12.18 ns in dimethyl sulfoxide (B87167) (DMSO) and 6.8 ns in water. researchgate.net In another context, the average lifetime of Direct Yellow 27 in a buffer solution alone was found to be 9.69 ns. researchgate.net

Table 2: Excited-State Lifetimes of Direct Yellow 27 in Different Solvents

| Solvent | Concentration (µM) | Excited-State Lifetime (ns) |

|---|---|---|

| DMSO | 100 | 12.18 |

| Water | 100 | 6.8 |

| Buffer | - | 9.69 |

Data compiled from studies on the fluorescence and binding analysis of Direct Yellow 27. researchgate.netresearchgate.net

Quantitative Assessment of Fluorescence Quantum Yields for Direct Yellow 27

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of Direct Yellow 27 has been quantified and is influenced by the solvent environment. researchgate.net

The fluorescence quantum yield of Direct Yellow 27 in water was calculated to be 0.41. researchgate.net The impact of different solvents on this value has also been analyzed, showing a decrease in the fluorescence quantum yield from 0.70 in DMSO to 0.41 in methanol. researchgate.net This variation underscores the role of solute-solvent interactions in dictating the photophysical behavior of the dye. researchgate.net

Table 3: Fluorescence Quantum Yields of Direct Yellow 27 in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|

| DMSO | 0.70 |

| Water | 0.41 |

| Methanol | 0.41 |

Data from a study on the static and dynamic fluorescence of Direct Yellow 27. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Direct Yellow 27 |

| Dimethyl sulfoxide (DMSO) |

| Water |

| Methanol |

| Formamide |

Circular Dichroism Spectroscopy for Conformational Studies of Direct Yellow 27 Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of chiral molecules, such as proteins, upon interaction with ligands. springernature.comnih.gov While Direct Yellow 27 (DY-27) is an achiral molecule in its free form, its interaction with chiral macromolecules like proteins can lead to induced circular dichroism (ICD) or cause conformational changes in the macromolecule that are detectable by CD spectroscopy. nih.govresearchgate.net This section focuses on the use of CD spectroscopy to study the interactions of Direct Yellow 27, primarily through observing the conformational changes induced in its binding partners.

Research into the interaction between Direct Yellow 27 and Bovine Serum Albumin (BSA), a well-characterized transport protein, has utilized far-UV circular dichroism to probe the effects of this binding on the protein's secondary structure. researchgate.netnih.govscispace.com These studies provide valuable insights into the nature of the interaction and the conformational adaptability of the protein in the presence of the dye.

Detailed Research Findings

A key study investigated the binding of Direct Yellow 27 to BSA using a multi-spectroscopic approach, including far-UV CD spectroscopy. nih.gov The CD spectra of BSA were recorded in the absence and presence of DY-27 to determine any changes in the protein's secondary structure. The results indicated that the binding of DY-27 induced noticeable conformational changes in BSA. researchgate.netnih.govscispace.com

The far-UV CD spectrum of BSA is characteristic of its high α-helical content, exhibiting two negative bands at approximately 208 nm and 222 nm. nih.gov Upon the addition of Direct Yellow 27, the intensity of these bands was observed to decrease, signifying a reduction in the α-helical content of the protein. researchgate.net This suggests that the interaction with DY-27 perturbs the native folded structure of BSA, leading to a partial unfolding of its helical domains.

The analysis of the CD spectra allowed for the quantification of the change in the secondary structure of BSA upon binding to DY-27. The percentage of α-helix in the protein was calculated before and after the interaction with the dye.

Table 1: Changes in the α-helical content of Bovine Serum Albumin (BSA) upon interaction with Direct Yellow 27 (DY-27).

| Condition | α-Helix Content (%) | Reference |

|---|---|---|

| BSA alone | 58.3 | researchgate.net |

| BSA + DY-27 | 52.6 | researchgate.net |

This reduction in α-helicity indicates that the binding of Direct Yellow 27 to BSA causes a degree of destabilization in the protein's secondary structure. researchgate.net The interaction is strong enough to alter the intramolecular hydrogen bonding pattern that maintains the helical conformation.

Further spectroscopic data from fluorescence quenching studies complemented the CD findings, revealing the binding mechanism and affinity. The interaction was determined to proceed via a static quenching mechanism, indicating the formation of a stable ground-state complex between BSA and Direct Yellow 27. nih.govscispace.com

Table 2: Binding Parameters for the Interaction of Direct Yellow 27 (DY-27) with Bovine Serum Albumin (BSA).

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Binding Constant (K) | 1.19 × 10⁵ M⁻¹ | Indicates a strong binding affinity between DY-27 and BSA. | researchgate.netnih.gov |

| Quenching Constant (Ksv) | 7.25 × 10⁴ M⁻¹ | Characterizes the efficiency of the fluorescence quenching process. | nih.gov |

| Change in Free Energy (ΔG) | -28.96 kJ mol⁻¹ | The negative value confirms the spontaneity of the binding process. | nih.govscispace.com |

Computational and Theoretical Chemistry of Direct Yellow 27

Density Functional Theory (DFT) Applications for Direct Yellow 27

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, including dyes. nih.govmdpi.com It offers a favorable balance between computational cost and accuracy for calculating the electronic structure of molecular systems. nih.govmdpi.com DFT methods are widely applied to study the ground-state properties, reaction mechanisms, and spectroscopic features of organic compounds. mdpi.comnih.gov

DFT calculations are instrumental in elucidating the electronic structure and determining the ground-state properties of Direct Yellow 27. By solving the Kohn-Sham equations, DFT can accurately model the electron density distribution, from which numerous molecular properties can be derived. mdpi.com For instance, DFT has been used to study the stability of different tautomeric forms of azo dyes by comparing their total energies. researchgate.net The optimized molecular geometry, which represents the lowest energy conformation of the molecule, is a fundamental output of these calculations. mdpi.com

Electrostatic potential maps generated through DFT can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting reactive sites. mdpi.com The red-colored areas in these maps denote electronegative potential (electron-rich), while blue areas indicate electropositive potential (electron-poor). mdpi.com These calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics before considering external influences like solvents or binding partners.

Table 1: Ground State Properties Calculable via DFT

| Property | Description | Relevance to Direct Yellow 27 |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the stability of different potential structures or tautomers. researchgate.net |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest possible energy. | Provides the most stable structure of the dye molecule for further analysis. mdpi.com |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons across the molecule, indicating bonding and polarity. mdpi.com |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Helps in identifying nucleophilic and electrophilic sites, predicting intermolecular interactions. mdpi.com |

Intramolecular charge transfer (ICT) is a critical process in dye molecules, where photoexcitation causes a redistribution of electron density from a donor part of the molecule to an acceptor part. researchgate.netacs.orgehesanali.com This phenomenon is fundamental to the color and photophysical properties of many dyes. nih.gov The efficiency of ICT can be significantly influenced by the molecular structure, such as the nature of the donor and acceptor groups and the presence of a π-conjugated spacer connecting them. nih.gov

For Direct Yellow 27, theoretical studies have been conducted to understand its charge transfer performance. researchgate.net The correlation between structural changes and the redistribution of charge helps in identifying the extent of π-conjugation and the spatial rearrangement of electron density along the molecular framework upon excitation. acs.orgnih.gov Computational models can visualize this transfer, often showing "hole" density (regions from which an electron has moved, typically colored yellow) and "electron" density (regions to which the electron has moved, often colored purple or another contrasting color). researchgate.netacs.org Such analyses are crucial for designing dyes with specific optical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and stability. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the orbital with the highest energy that contains electrons, acting as an electron donor, while the LUMO is the orbital with the lowest energy that is empty, acting as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For dye molecules, this energy gap is directly related to the wavelength of light they absorb. The electronic transitions observed for Direct Yellow 27 have been identified as having π-π* character, which corresponds to the excitation of an electron from a π bonding orbital (part of the HOMO) to a π* antibonding orbital (part of the LUMO). researchgate.net The analysis of HOMO-LUMO gaps is essential for tuning the color and electronic properties of dyes. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. researchgate.netresearchgate.net It is related to the energy of the lowest electronic transition. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization of Direct Yellow 27

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study electronic excited states. uci.edu TD-DFT is a widely used computational method for predicting the electronic absorption spectra of molecules. rsc.orgchemrxiv.org It calculates vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without allowing for changes in the molecular geometry. nih.gov

TD-DFT analysis has been applied to Direct Yellow 27 to understand its electronic transitions and charge transfer performance. researchgate.net The calculations confirmed that the observed absorption in the UV-visible region corresponds to spin and symmetry-allowed π-π* transitions. researchgate.net This method is invaluable for rationalizing the observed color of the dye and for predicting how chemical modifications might alter its absorption spectrum. nih.gov While powerful, the accuracy of TD-DFT can depend on the chosen functional and the nature of the excited state being investigated. rsc.orgnih.gov

Molecular Dynamics Simulations in Direct Yellow 27 Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and interactions of molecules. nih.govmdpi.com These simulations are particularly useful for understanding how molecules like Direct Yellow 27 behave in solution or interact with larger systems such as proteins or material surfaces. rsc.org

In the context of Direct Yellow 27, MD simulations can be used to explore its interaction with biological macromolecules. For example, studies on the interaction between DY-27 and bovine serum albumin (BSA) benefit from understanding the dynamic changes in both the dye and the protein upon binding. researchgate.netnih.gov MD simulations can reveal how the dye orients itself within a binding site, the stability of the resulting complex, and the specific residues involved in the interaction over a period of time, offering insights that are not accessible from static models alone. nih.gov

Molecular Docking Investigations Involving Direct Yellow 27

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. embopress.orgnih.gov The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. nih.gov

Molecular docking studies have been specifically conducted to gain deeper insights into the interactions between Direct Yellow 27 and bovine serum albumin (BSA). researchgate.netnih.gov These investigations help to understand the mechanism of binding and potential toxicity. nih.gov The results of such studies on the BSA-DY27 complex revealed a binding constant (Ka) of 1.19 × 10⁵ M⁻¹ and a change in free energy (ΔG) of -28.96 kJ mol⁻¹, confirming the spontaneity of the binding process. researchgate.netnih.gov Docking can identify the specific binding pocket on the protein and the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. acs.org

Elucidation of Direct Yellow 27 Interactions with Biological Macromolecules (e.g., M-protease, Serum Albumin)

Interaction with Serum Albumin:

The binding of Direct Yellow 27 (DY-27) to serum albumin, a major transport protein in the blood, has been investigated to understand its toxicological profile. nih.govmdpi.com Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural and functional similarity to Human Serum Albumin (HSA).

Spectroscopic investigations have shown that DY-27 interacts with BSA, leading to the formation of a BSA-DY27 complex. nih.govmdpi.comnih.gov This interaction was confirmed through fluorescence quenching studies, which revealed that the intrinsic fluorescence of BSA is quenched upon binding with the dye. nih.govmdpi.com The mechanism of this quenching was determined to be static, indicating the formation of a stable ground-state complex between the dye and the protein. nih.govmdpi.com

Further analysis using far-UV circular dichroism (CD) spectroscopy indicated that the binding of DY-27 induces conformational changes in the secondary structure of BSA. nih.govmdpi.com This suggests that the interaction is not passive but actively alters the protein's structure, which could, in turn, affect its physiological functions. The spontaneity of this binding process has also been confirmed. nih.govmdpi.com

Interaction with M-protease:

Following a thorough review of available scientific literature, no studies were found that specifically investigate the computational or theoretical interaction between Direct Yellow 27 and M-protease. M-protease, particularly the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2, is a significant drug target, but its interaction with this specific dye has not been reported in the reviewed literature. mdpi.comnih.govnih.govacs.org

Summary of Direct Yellow 27 - BSA Interaction Findings

Prediction of Binding Energies and Interaction Modes

Molecular docking and thermodynamic calculations are key computational methods used to predict the strength and nature of the binding between a small molecule like Direct Yellow 27 and a macromolecule.

For the interaction between DY-27 and serum albumin, molecular docking studies have been employed to provide deeper insights into the specific binding modes. nih.govmdpi.com These computational simulations help to visualize how the dye molecule fits into the binding pockets of the protein and identify the specific amino acid residues involved in the interaction.

The binding affinity of DY-27 for BSA has been quantified through experimental and computational methods. The binding constant (K) for the formation of the BSA-DY27 complex was determined to be 1.19 × 10⁵ M⁻¹. nih.govmdpi.comnih.gov This value indicates a strong interaction between the dye and the protein.

Furthermore, the change in Gibbs free energy (ΔG) for the binding process was calculated to be -28.96 kJ mol⁻¹. nih.govmdpi.com The negative value of ΔG confirms that the binding of Direct Yellow 27 to BSA is a thermodynamically favorable and spontaneous process. nih.govmdpi.com

Predicted Binding Parameters for Direct Yellow 27 - BSA Interaction

Mechanistic Studies of Direct Yellow 27 Degradation and Environmental Remediation

Photocatalytic Degradation of Direct Yellow 27

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon light irradiation, leading to the degradation of organic pollutants.

The degradation of Direct Yellow 27 has been successfully demonstrated using both UV light and solar irradiation. neliti.com Studies have shown that solar irradiation is a more effective energy source for this process compared to UV light. neliti.comkneopen.com In a comparative study, the degradation of DY27 was evaluated over a 120-minute period. Without any catalyst, solar irradiation achieved an 8.72% degradation of the dye. neliti.comkneopen.com The process relies on the energy from the light source to split water molecules, producing hydroxyl radicals (•OH) that can break down the organic dye structure. neliti.com The use of a 10-watt UV lamp (λ=365 nm) has also been investigated for the photolysis of DY27. neliti.comkneopen.com

Table 1: Comparison of Direct Yellow 27 Degradation via Photolysis

| Irradiation Source | Catalyst | Irradiation Time (minutes) | Degradation Percentage (%) | Source |

|---|---|---|---|---|

| Solar | None | 120 | 8.72 | neliti.comkneopen.com |

| Solar | N-Doped TiO₂ (10 mg) | 120 | 52.86 | neliti.comkneopen.com |

| UV Light (10W) | N-Doped TiO₂ (10 mg) | 120 | 53.13 | neliti.com |

Engineered nanomaterials significantly enhance the photocatalytic degradation of DY27. Nitrogen-doped Titanium dioxide (N-doped TiO₂) is a prominent example. neliti.comkneopen.com Doping TiO₂ with nitrogen narrows its bandgap, which increases its ability to absorb light in the visible spectrum of sunlight. mdpi.com This enhanced absorption leads to more efficient generation of electron-hole pairs. mdpi.com The presence of N-doped TiO₂ as a catalyst dramatically increases the degradation rate of DY27. Under solar irradiation for 120 minutes, the degradation percentage increased from 8.72% without a catalyst to 52.86% with the addition of 10 mg of N-doped TiO₂. neliti.comkneopen.com The mechanism involves the catalyst's active surface absorbing photons, which then react with water to form highly reactive hydroxyl radicals that break down the dye molecules into simpler compounds. neliti.com

Similarly, Carbon-Nitrogen codoped TiO₂ (C-N-codoped TiO₂) has been shown to be effective. In studies on a similar dye, Yellow-GCN, solar irradiation with a C-N-codoped TiO₂ catalyst achieved 38.0% degradation in 120 minutes, a significant increase from the 18.7% degradation seen with solar light alone. jocpr.com For the same dye, UV light with the catalyst resulted in 23.6% degradation. jocpr.com

The search for more efficient photocatalysts has led to the investigation of novel materials.

Water-Stable Metal Halide Perovskites : These materials are gaining attention due to their high photoelectric conversion capabilities and excellent optoelectronic properties. rsc.orgresearchgate.net Their high extinction coefficients and long electron-hole diffusion lengths make them promising candidates for photocatalysis. researchgate.net However, their practical use in aqueous environments is often limited by poor stability. researchgate.net To overcome this, researchers are developing composite systems, such as perovskite/TiO₂ or perovskite/Ag₂S heterostructures. These composites protect the perovskite from water while facilitating the extraction of charge carriers, thereby enhancing photocatalytic activity for degrading pollutants in water. researchgate.net

NiFe₂O₄ Spinel Ferrites : Nickel ferrite (B1171679) (NiFe₂O₄) based materials, often used in heterojunctions like CoFe₂O₄–gC₃N₄, have demonstrated high photocatalytic efficiency for degrading various dyes under solar light irradiation. acs.org A key advantage of these ferrite-based catalysts is their magnetic nature, which allows for easy separation and recovery from the reaction mixture after the treatment process. acs.org These catalysts have shown stable performance over multiple cycles, making them a promising option for sustainable wastewater treatment. acs.org

To understand and optimize the photocatalytic degradation process, kinetic models are employed. The Langmuir-Hinshelwood (L-H) model is frequently used to describe the relationship between the initial pollutant concentration and the first-order rate constant. researchgate.netpjoes.com This model is effective for describing reactions that occur in a kinetic regime, and using the rate constant helps to eliminate the influence of adsorption from the analysis. pjoes.com Studies on similar dyes, such as Direct Yellow 12, have shown that the photocatalytic degradation process fits well with first-order kinetics. researchgate.net

Optimization of reaction parameters is crucial for maximizing degradation efficiency. One critical parameter is the catalyst dosage. Research on DY27 degradation using N-doped TiO₂ found that the optimum catalyst mass was 10 mg. neliti.comkneopen.com Increasing the catalyst amount up to this point increases the number of available active sites for photon absorption and reaction. neliti.com However, adding a catalyst mass greater than the optimum can increase the turbidity of the solution, which reduces light penetration and consequently decreases the degradation percentage. neliti.com

Table 2: Kinetic Models in Photocatalysis

| Kinetic Model | Description | Relevance | Source |

|---|---|---|---|

| Langmuir-Hinshelwood (L-H) | Relates the initial reaction rate to the concentration of the reactant. Often simplifies to a pseudo-first-order model at low concentrations. | Commonly applied to model the kinetics of photocatalytic degradation of dyes. | researchgate.netpjoes.com |

| Pseudo-First-Order | The reaction rate is dependent on the concentration of one reactant. | Found to fit the photocatalytic degradation data for similar dyes like Direct Yellow 12. | researchgate.net |

The ultimate goal of photocatalysis is the complete mineralization of the organic pollutant into simpler, non-toxic molecules like CO₂, H₂O, and inorganic ions. The degradation of Direct Yellow 27 has been confirmed through techniques like liquid chromatography, where analysis after the process showed a broadening of the chromatographic peak, indicating the breakdown of the parent dye molecule. neliti.comkneopen.com

While specific intermediate byproducts for the photocatalytic degradation of DY27 are not extensively detailed, studies on other azo dyes like Metanil Yellow provide insight into the general pathway. researchgate.net Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify these intermediates. researchgate.netmdpi.com The degradation process typically involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, followed by the breakdown of the resulting aromatic structures into smaller molecules such as benzene (B151609), biphenyl, and naphthalene (B1677914) derivatives, which are then further oxidized. researchgate.net

Adsorption and Biosorption Mechanisms of Direct Yellow 27 from Aqueous Solutions

Adsorption is a surface phenomenon where molecules of a substance (the adsorbate, e.g., DY27) accumulate on the surface of a solid (the adsorbent). Biosorption utilizes naturally occurring materials, often agricultural waste, as low-cost adsorbents.

Corncob, an abundant agricultural waste, has been proven to be an effective biosorbent for removing Direct Yellow 27 from water. researchgate.net The efficiency of the biosorption process is influenced by several factors, including solution pH and contact time. The performance is typically inversely correlated with the solution's pH. researchgate.net

Kinetic studies of DY27 biosorption onto corncob show that the process is best described by the pseudo-second-order kinetic model, which suggests that chemisorption is a significant part of the mechanism. researchgate.net Equilibrium data fits well with the Redlich-Peterson isotherm model. researchgate.net Thermodynamic analysis indicates the process is exothermic and spontaneous. researchgate.net Analytical techniques like Fourier transform infrared (FTIR) spectroscopy have revealed that lignocellulose and proteins within the corncob structure play a crucial role in binding the dye molecules. researchgate.net The primary interactions governing the adsorption can include ion exchange and electrostatic interactions, which are heavily dependent on the solution pH and the surface charge of the adsorbent. mdpi.comrsc.org

Table 3: Findings of Direct Yellow 27 Biosorption on Corncob

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Kinetics | Best fit by Pseudo-second-order model | Suggests chemisorption is a rate-limiting step. | researchgate.net |

| Equilibrium | Best described by Redlich-Peterson isotherm | Indicates a hybrid isotherm that is not limited to monolayer coverage. | researchgate.net |

| Thermodynamics | Exothermic and spontaneous process | The biosorption is favorable and releases heat. | researchgate.net |

| Key Functional Groups | Lignocellulose and proteins | These components provide the active sites for dye binding. | researchgate.net |

Development and Characterization of Novel Sorbent Materials for Direct Yellow 27

A range of innovative materials have been investigated for their capacity to adsorb Direct Yellow 27 from aqueous solutions. These materials are often derived from waste products or synthesized to have specific surface properties conducive to dye uptake.

Corncob: An abundant agricultural waste, corncob has been identified as an effective, eco-friendly, and economical biosorbent for DY27. researchgate.netresearchgate.net Characterization studies show that corncob is primarily composed of cellulose, hemicellulose, and lignin. researchgate.netresearchgate.net Its point of zero charge (pHpzc), the pH at which the surface has a net neutral charge, has been determined to be 6.83. researchgate.net This indicates that at a pH below this value, the corncob surface is positively charged, making it ideal for attracting anionic dyes like DY27. researchgate.net The optimal pH for DY27 adsorption onto corncob has been found to be a highly acidic 1.5. researchgate.netnih.gov

Imidazolium-Crosslinked Chitosan (B1678972) Aerogel (ICC): This novel adsorbent is synthesized by crosslinking chitosan, a biopolymer derived from chitin, using a Debus-Radziszewski imidazole (B134444) synthesis. researchgate.netoulu.fi This process creates a water-insoluble aerogel with a permanent cationic charge due to the imidazolium (B1220033) group. researchgate.netniif.hu This inherent positive charge gives the ICC aerogel an excellent adsorption capacity for anionic dyes like DY27 across a wide pH range (2-10), with a maximum adsorption observed at pH 4. researchgate.netresearchgate.net The material is created by reacting chitosan with glyoxal (B1671930) and propionaldehyde, which form a stable, charged imidazole structure between the chitosan molecules. oulu.fi

Poorly Crystalline Hydroxyapatite (HAp): Hydroxyapatite, a calcium phosphate-based mineral, has been prepared via a precipitation method to create a sorbent for DY27. researchgate.net The resulting material consists of nonporous, low-crystallinity particles that form agglomerates with a mesoporous structure. researchgate.net The surface of HAp is negatively charged at neutral or higher pH, but becomes more neutral or positive at lower pH values, which enhances the adsorption of the anionic DY27 dye. nih.gov Studies show that adsorption decreases as the pH increases, attributed to growing inter-ionic repulsion between the negatively charged HAp surface and the anionic dye molecules.

Polyaniline (PANI) Composites: Polyaniline is a conducting polymer that can be composited with various materials to enhance its adsorption capabilities. While specific studies on PANI composites for Direct Yellow 27 are limited, research on similar anionic yellow dyes like Metanil Yellow and Titan Yellow provides insight. researchgate.netniif.hu PANI composites, such as those with bentonite (B74815) or Fe3O4, utilize the polymer's functional groups (amine and imine) and the potential for electrostatic and π-π interactions to bind dye molecules. researchgate.netniif.humdpi.com The protonated amine groups on the PANI backbone in acidic conditions create a positive surface charge, which electrostatically attracts anionic dye molecules. mdpi.com

Digestate: The solid fraction of digestate from anaerobic digestion has been explored as a low-cost adsorbent for various dyes, including Direct Yellow 27. mdpi.com Batch experiments have demonstrated its effectiveness, with dye adsorption increasing rapidly within the first four hours of contact time. mdpi.com The material's performance can be influenced by pre-washing, which removes dissolved organic matter that might otherwise interfere with adsorption equilibria. mdpi.com

Adsorption Kinetics and Isotherm Modeling for Direct Yellow 27 Uptake

To understand the rate and equilibrium of dye adsorption, kinetic and isotherm models are applied to experimental data.

The pseudo-second-order kinetic model has been found to best describe the adsorption of DY27 onto several sorbents, indicating that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons.

Corncob: Kinetic data for DY27 adsorption onto corncob is accurately described by the pseudo-second-order model across various pH levels, particle sizes, and initial dye concentrations. researchgate.netnih.govrsc.org

Digestate: The adsorption of various dyes, including DY27, onto digestate is also well-fitted by the pseudo-second-order kinetic model. mdpi.com

Polyaniline Composites: Studies on similar dyes show that adsorption onto PANI composites generally follows the pseudo-second-order model. mdpi.com

Adsorption isotherm models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. This model has been successfully applied to the adsorption of DY27 onto imidazolium-crosslinked chitosan aerogel, poorly crystalline hydroxyapatite, and digestate. researchgate.netresearchgate.netmdpi.com For the chitosan aerogel, an exceptionally high maximum adsorption capacity of 2340 mg/g was obtained at pH 4 based on the Langmuir model. researchgate.netrsc.org

The Redlich-Peterson isotherm , a versatile three-parameter model that combines elements of the Langmuir and Freundlich models, was found to be the most suitable for describing the equilibrium biosorption of DY27 on corncob. researchgate.netresearchgate.netoulu.fi This suggests the process may not be limited to ideal monolayer adsorption.

The table below summarizes the kinetic and isotherm models for various adsorbents.

| Adsorbent | Kinetic Model | Isotherm Model | Max Adsorption Capacity (q_max) | Reference |

| Corncob | Pseudo-Second-Order | Redlich-Peterson | 73.71 mg/g (at 18°C) | researchgate.netresearchgate.net |

| Imidazolium-Crosslinked Chitosan Aerogel | Not Specified | Langmuir | 2340 mg/g (at pH 4) | researchgate.netniif.hu |

| Poorly Crystalline Hydroxyapatite | Pseudo-First-Order | Langmuir | 89.26 mg/g | researchgate.net |

| Digestate | Pseudo-Second-Order | Langmuir | Not Specified for DY27 | mdpi.com |

Thermodynamic Analysis of Direct Yellow 27 Adsorption Processes

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the adsorption process.

For the biosorption of DY27 onto corncob , a detailed thermodynamic analysis revealed the following:

The negative values of ΔG° at all tested temperatures (18–60°C) indicate that the adsorption process is spontaneous and thermodynamically favorable. researchgate.net

The ΔH° value was found to be negative, demonstrating that the biosorption is an exothermic process. researchgate.net Consequently, adsorption performance decreases as the temperature rises. researchgate.net

The nature of the process was determined to be physisorption, as suggested by the magnitude of the ΔG° values. researchgate.netresearchgate.net

While specific thermodynamic studies for DY27 on other novel sorbents are not widely available, analyses of other dyes on these materials provide context. For instance, studies on hydroxyapatite adsorbing other yellow dyes have also shown the process to be spontaneous and exothermic. acs.org Similarly, thermodynamic analyses of dye adsorption on some polyaniline composites have found the processes to be spontaneous and entropy-increasing. mdpi.com

The table below shows the thermodynamic parameters for DY27 adsorption on corncob.

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

| Corncob | Negative at 18-60°C | Negative | Not Specified | Spontaneous, Exothermic | researchgate.net |

Investigation of Surface Chemistry and Functional Group Involvement in Direct Yellow 27 Adsorption

The interaction between the adsorbent surface and DY27 molecules is governed by the functional groups present and the surface charge.

Corncob: Fourier Transform Infrared (FTIR) spectroscopy analysis indicates that lignocellulose and proteins are key components involved in the biosorption of DY27. researchgate.netresearchgate.netrsc.org The primary mechanism is electrostatic attraction. Since DY27 is an anionic dye, adsorption is favored at a low pH (< pHpzc 6.83) where the corncob surface becomes protonated and thus positively charged, strongly attracting the negatively charged dye molecules. researchgate.net

Imidazolium-Crosslinked Chitosan Aerogel: The primary mechanism for DY27 removal is ion exchange. The imidazolium groups introduced during synthesis provide a permanent cationic charge that electrostatically binds the anionic DY27 molecules. researchgate.netniif.hu This allows for effective adsorption even under alkaline conditions where traditional chitosan adsorbents would fail. researchgate.net

Poorly Crystalline Hydroxyapatite: The adsorption mechanism involves electrostatic interactions between the surface of the HAp particles and the dye molecules. nih.gov At lower pH, the surface charge of HAp is more favorable for attracting the anionic DY27. As pH increases, both the HAp surface and the dye become more negatively charged, leading to repulsion and decreased adsorption.

Polyaniline Composites: The adsorption mechanism for anionic dyes onto PANI composites is primarily driven by electrostatic attraction. mdpi.com In an acidic medium, the nitrogen atoms in the amine and imine groups of the polyaniline chain become protonated, creating a positive surface that binds the anionic sulfonate groups of the dye molecules. mdpi.commdpi.com

Desorption Studies and Regeneration Strategies for Direct Yellow 27-Loaded Sorbents

For an adsorbent to be economically viable, it must be regenerable for multiple cycles of use. Desorption involves using an eluent to remove the adsorbed dye, making the adsorbent available for reuse.

Corncob: Studies have shown that DY27 can be effectively desorbed from loaded corncob using a 0.1 M Sodium Hydroxide (NaOH) solution. researchgate.netresearchgate.netrsc.org The alkaline solution deprotonates the corncob surface, creating a negative charge that repels the anionic dye and facilitates its release. researchgate.net

General Strategies: For other adsorbents like chitosan-based materials, hydroxyapatite, and polyaniline composites, general regeneration strategies often involve altering the pH to reverse the electrostatic attraction. researchgate.netnih.govresearchgate.net Chemical treatments with acids (e.g., HCl) or bases (e.g., NaOH) are common. researchgate.netresearchgate.net The choice of eluent depends on the specific adsorption mechanism; for instance, a basic solution is effective for desorbing anionic dyes from surfaces that bind them through protonation in acidic conditions. While these general principles apply, specific desorption protocols for DY27 on imidazolium-crosslinked chitosan, HAp, polyaniline, and digestate are not extensively detailed in the literature. The reusability of adsorbents may decline over several cycles due to structural collapse or incomplete desorption. researchgate.net

Ionic Flocculation Processes for Direct Yellow 27 Removal

Beyond adsorption, ionic flocculation presents an alternative chemical process for removing dyes from wastewater. This method involves the use of surfactants that can interact with dye molecules and precipitate out of the solution.

Mechanistic Understanding of Surfactant-Dye Interactions in Flocculation

Ionic flocculation utilizes the interaction between charged surfactants and oppositely charged dye molecules to form insoluble aggregates, or flocs, which can then be easily separated from the water.

A study on the removal of Direct Yellow 27 employed an anionic surfactant derived from animal/vegetable fats. researchgate.net The mechanism involves the following steps:

The anionic surfactant is dissolved in the dye-contaminated wastewater.

A divalent cation, such as Calcium (Ca²⁺), is added to the system. researchgate.net

The Ca²⁺ ions react with the anionic surfactant molecules, causing them to precipitate and form insoluble flocs. researchgate.net

During their formation, these surfactant flocs entrap and adsorb the organic DY27 dye molecules, effectively removing them from the solution. researchgate.net

Kinetic analysis of this process showed that the removal of DY27 by ionic flocculation is well-described by the pseudo-second-order model , and the equilibrium data fits the Langmuir model . researchgate.net This process achieved a high removal rate of 93% in a single stage, demonstrating its potential as an effective remediation technique. researchgate.net The primary mechanisms are charge neutralization and the sweeping action of the precipitating flocs. nih.govrsc.org

Optimization of Flocculation Parameters for Direct Yellow 27 Removal Efficiency

The effectiveness of the coagulation-flocculation process for removing dyes like Direct Yellow 27 from wastewater is critically dependent on the precise control and optimization of several operational parameters. frontiersin.org Key factors that influence the efficiency of dye removal include the initial pH of the solution, the dosage of coagulants and flocculants, mixing speeds and times, and temperature. frontiersin.orgresearchgate.net Inadequate dosage or failure to maintain optimal conditions can lead to poor flocculation performance. frontiersin.org Determining the ideal settings for these variables is essential to maximize removal efficiency while minimizing operational costs and sludge production. frontiersin.org

Detailed research into the removal of Direct Yellow 27 via ionic flocculation has identified specific optimal conditions for achieving high removal rates. In one such study, a surfactant mixture derived from animal and vegetable fats was utilized as a flocculant, demonstrating significant efficacy in a synthetic wastewater environment. researchgate.net The study systematically evaluated the influence of various parameters to pinpoint the optimal settings for maximum dye removal.

The investigation revealed that the highest removal efficiency for Direct Yellow 27 was achieved under a specific set of optimized conditions. researchgate.net These parameters are crucial for inducing the formation of large, settleable flocs that effectively capture the dye molecules. The process of ionic flocculation, in this case, involves the use of a surfactant in conjunction with a calcium salt to facilitate the aggregation of dye particles. researchgate.net

Research Findings on Optimal Flocculation Conditions

Research has established a clear set of parameters for maximizing the removal of Direct Yellow 27 through ionic flocculation. A removal rate of 93% was successfully achieved in a single stage when the process was conducted under these optimized conditions for a contact time of 5 hours. researchgate.net The critical parameters identified include flocculant concentration, the ratio of auxiliary agents, pH, temperature, and mixing regimen. researchgate.net

The table below summarizes the optimal values for each parameter as determined by scientific investigation.

Click on a parameter to see its optimal value for Direct Yellow 27 removal.

| Parameter | Optimal Value |

|---|---|

| Flocculant Concentration ([Surfactant]) | 300 ppm |

| Auxiliary Agent Ratio (Calcium/Surfactant) | 1:2 |

| pH | 10 |

| Temperature | 30 °C |

| Fast Stirring Speed | 100 rpm |

| Slow Stirring Speed | 50 rpm |

| Contact Time | 5 hours |

| Achieved Removal Efficiency | 93% |

These findings underscore the importance of a multi-parameter optimization approach. The synergistic effect of maintaining the correct pH, temperature, and reactant concentrations, combined with a carefully controlled mixing strategy, is paramount to achieving efficient flocculation and subsequent removal of Direct Yellow 27 from aqueous solutions. researchgate.net The transport of dye molecules to the surfactant flocs is a critical step controlled by the external layer, and the equilibrium data for this process have been shown to fit the Langmuir model well. researchgate.net

Environmental Fate and Transport Dynamics of Direct Yellow 27

Interaction of Direct Yellow 27 with Anthropogenic Organic Matter in Aquatic Systems

Anthropogenic organic matter (AOM) in aquatic environments, originating from sources such as wastewater effluent and industrial discharges, plays a pivotal role in the environmental behavior of synthetic dyes like Direct Yellow 27. The complex and amphiphilic nature of AOM allows for significant interactions with dye molecules, thereby influencing their fate and transport.

Research has demonstrated that AOM possesses an amphiphilic character, enabling it to form supramolecular structures in water. This organization creates microenvironments where pollutants, including Direct Yellow 27, can be incorporated. Spectroscopic analyses have provided insights into the mechanisms governing these interactions.

Electron Spin Resonance (ESR) studies have confirmed that AOM is capable of completely including the Direct Yellow 27 molecule within its structure nih.gov. This inclusion is a result of supramolecular organization, where the dye molecule is encapsulated within the aggregated AOM. This process is driven by a combination of hydrophobic and electrostatic interactions between the dye and the various functional groups present in the AOM, which can include polysaccharide, lipidic, and amidic fractions nih.gov. The formation of these host-guest complexes effectively shields the dye from the surrounding aqueous environment.

The table below summarizes key findings from mechanistic studies on the interaction between Direct Yellow 27 and AOM.

| Analytical Technique | Observation | Implication |

| Scanning Electron Microscopy (SEM) | AOM exhibits an amphiphilic nature, facilitating supramolecular organization in water. | Provides the structural basis for the encapsulation of dye molecules. |

| Fourier Transform Infrared Spectroscopy (FTIR) | AOM contains polysaccharide markers, lipidic and amidic fractions. | Indicates the presence of diverse functional groups that can interact with Direct Yellow 27 through various non-covalent forces. |

| Electron Spin Resonance (ESR) | Complete inclusion of the Direct Yellow 27 dye within the AOM structure. | Confirms the formation of a stable supramolecular complex, which is critical for understanding the dye's subsequent environmental behavior. |

The inclusion of Direct Yellow 27 within the supramolecular structure of AOM has profound implications for its environmental mobility and persistence. By sequestering the dye, AOM can significantly alter its transport through soil and aquatic systems and affect its susceptibility to degradation processes.

The association with AOM can decrease the mobility of Direct Yellow 27. The resulting dye-AOM complex is larger and less mobile than the free dye molecule, leading to increased sorption to sediments and soils. This effectively retards the transport of the dye in surface and groundwater, potentially leading to its accumulation in organic-rich sediments.

Modeling Approaches for Predicting Environmental Distribution and Persistence of Direct Yellow 27

Predicting the environmental distribution and persistence of chemicals like Direct Yellow 27 is essential for risk assessment and management. Various modeling approaches can be employed for this purpose, ranging from simple screening models to complex multimedia fate models.

For azo dyes, Quantitative Structure-Activity Relationship (QSAR) models are a valuable tool. These models correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior, such as its degradation rate. For instance, QSAR models have been developed to predict the photodegradation of azo dyes based on descriptors like the softness (s) and the most positive and negative partial charges on carbon atoms (qC+, qC-) ut.ee. Such models can provide initial estimates of the persistence of Direct Yellow 27 under various environmental conditions.

The table below outlines some modeling approaches applicable to predicting the environmental fate of Direct Yellow 27.

| Modeling Approach | Description | Key Inputs for Direct Yellow 27 | Predicted Outputs |

| Quantitative Structure-Activity Relationship (QSAR) | Employs statistical relationships between molecular descriptors and a specific property or activity. For environmental fate, it can predict properties like biodegradability, photodegradation rate, and toxicity. | Molecular structure, quantum chemical descriptors (e.g., orbital energies, partial charges). | Predicted half-life, degradation rate constants, potential for bioaccumulation. |

| Multimedia Environmental Fate Models | Simulates the movement and transformation of a chemical through various environmental compartments (air, water, soil, sediment, biota). These models can be used to estimate the overall environmental persistence and long-range transport potential. | Physicochemical properties (water solubility, vapor pressure, Kow), degradation rates in each compartment, emission rates. | Concentrations in different environmental media over time, overall persistence, potential for long-range transport, identification of primary environmental sinks. |

Advanced Applications of Direct Yellow 27 in Materials Science and Biomedical Research

Direct Yellow 27 in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to conventional silicon-based solar cells. wikipedia.org The core of a DSSC is a molecular dye (sensitizer) that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. sigmaaldrich.commdpi.com While Direct Yellow 27 has not been extensively documented as a primary sensitizer (B1316253) in high-efficiency DSSCs, its properties suggest a basis for exploratory research in this field.

Sensitizing Action and Photovoltaic Performance Assessment

A study on the photocatalytic degradation of Direct Yellow 27 using TiO₂ under UV and solar irradiation provides indirect insight into its potential interactions within a DSSC-like system. neliti.com The research demonstrated that the dye is degraded by both UV and solar light, a process accelerated by the presence of a TiO₂ catalyst. This degradation suggests that while the dye interacts with TiO₂ upon light absorption, its stability under prolonged solar irradiation could be a significant challenge for DSSC applications, potentially leading to a decrease in performance over time.

Table 1: Photocatalytic Degradation of Direct Yellow 27 with TiO₂

This table summarizes the degradation of Direct Yellow 27 under different irradiation conditions in the presence of an N-doped TiO₂ catalyst, as reported in a photocatalysis study. This data can be used to infer the potential stability and interaction of the dye in a TiO₂-based solar cell environment.

| Irradiation Source | Irradiation Time (minutes) | Degradation Percentage (%) |

| UV Light (λ=365 nm) | 120 | 40.77 |

| Solar Irradiation | 120 | 52.86 |

| Data sourced from a study on photocatalytic degradation, which can inform the potential photostability of the dye in a DSSC. neliti.com |

Analysis of Light Harvesting Efficiency (LHE) and Charge Injection Dynamics

Light Harvesting Efficiency (LHE) is a measure of how effectively a sensitizer absorbs incident light at various wavelengths. It is calculated using the formula LHE = 1 - 10⁻ᴬ, where A is the absorbance of the dye. researchgate.net The LHE of Direct Yellow 27 would be highest around its λmax of 393 nm and would decrease at other wavelengths. To be a highly effective sensitizer, a dye or a combination of dyes should exhibit broad and strong absorption across the visible spectrum. sigmaaldrich.com

Charge injection dynamics refer to the rate and efficiency of electron transfer from the photo-excited dye molecule into the semiconductor's conduction band. mdpi.comnih.gov This process must be significantly faster than other de-excitation pathways, such as fluorescence or heat dissipation, to ensure a high quantum yield of electrons. nih.gov While specific studies on the charge injection dynamics of Direct Yellow 27 are not available, its chemical structure, featuring electron-donating and withdrawing groups, suggests that intramolecular charge transfer upon photoexcitation is plausible. However, the efficiency of electron injection into TiO₂ would need to be experimentally determined using techniques like femtosecond transient absorption spectroscopy. mdpi.com The observed photocatalytic degradation implies that electron transfer does occur, but it may lead to irreversible chemical changes in the dye molecule rather than stable, regenerative cycling required for a DSSC. neliti.com

Molecular Engineering Strategies for Enhanced DSSC Performance with Direct Yellow 27 (e.g., D-π-A structures)

A prevalent strategy in designing high-performance organic sensitizers for DSSCs is the use of a Donor-π-Bridge-Acceptor (D-π-A) molecular architecture. acs.orgnih.gov This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, where the electron density is pushed from the electron-donating (D) part of the molecule, through a conjugated π-bridge, to the electron-accepting (A) group, which also anchors the dye to the TiO₂ surface. nih.govacs.org

Direct Yellow 27 possesses structural components that could be seen as analogous to a D-π-A framework. The molecule contains electron-rich aromatic systems that could act as donors and sulfonate groups that are electron-withdrawing. The azo linkage (-N=N-) and benzothiazole (B30560) system form part of the conjugated bridge. worlddyevariety.com To enhance its potential for DSSC applications, molecular engineering could be employed. This might involve:

Modifying the Donor: Introducing stronger electron-donating groups to increase the driving force for electron injection.

Extending the π-Bridge: Lengthening the conjugated system to shift the absorption spectrum to longer, lower-energy wavelengths (red-shift), thereby improving LHE across the solar spectrum.

Optimizing the Acceptor/Anchor: Replacing or modifying the existing functional groups with a more effective anchor, such as a carboxylic or phosphonic acid group, to ensure strong electronic coupling with the TiO₂ surface for efficient charge injection.

By systematically applying these D-π-A design principles, it might be possible to develop derivatives of Direct Yellow 27 with improved photostability and photovoltaic performance.

Direct Yellow 27 as a Probe in Biomedical Research

The ability of organic dyes to interact with biological macromolecules has made them valuable tools in biomedical research. Direct Yellow 27 is being investigated for its potential to probe protein interactions and as a candidate for therapeutic applications, explored through computational modeling.

Studies on Interactions with Model Proteins (e.g., Bovine Serum Albumin) to Elucidate Binding Mechanisms

Understanding how small molecules interact with transport proteins like serum albumin is fundamental in pharmacology, as these interactions govern the distribution and availability of drugs in the body. Bovine Serum Albumin (BSA) is a widely used model protein for such studies due to its structural and functional similarity to human serum albumin. wikipedia.org

The interaction between Direct Yellow 27 and BSA has been investigated using various spectroscopic techniques. sigmaaldrich.comneliti.com These studies revealed that Direct Yellow 27 binds to BSA, forming a ground-state complex. This binding event leads to the quenching of BSA's intrinsic fluorescence through a static quenching mechanism. The formation of the complex was found to be a spontaneous process, as indicated by a negative change in free energy (ΔG). sigmaaldrich.comneliti.com

Circular dichroism spectroscopy showed that the binding of Direct Yellow 27 induces conformational changes in the secondary structure of BSA, indicating that the interaction is significant enough to alter the protein's native folding. sigmaaldrich.comneliti.com

Table 2: Binding Parameters of Direct Yellow 27 with Bovine Serum Albumin (BSA)

This table presents key thermodynamic and binding parameters determined from spectroscopic analysis of the interaction between Direct Yellow 27 and the model protein BSA.

| Parameter | Value | Significance |

| Binding Constant (Ka) | 1.19 x 10⁵ M⁻¹ | Indicates a strong binding affinity between the dye and the protein. sigmaaldrich.comneliti.com |

| Quenching Constant (Ksv) | 7.25 x 10⁴ M⁻¹ | Quantifies the efficiency of fluorescence quenching upon complex formation. sigmaaldrich.comneliti.com |

| Change in Free Energy (ΔG) | -28.96 kJ mol⁻¹ | The negative value confirms that the binding process is spontaneous. sigmaaldrich.comneliti.com |

| Binding Mechanism | Static Quenching | Implies the formation of a non-fluorescent ground-state complex between the dye and BSA. sigmaaldrich.comneliti.com |

| Data sourced from multi-spectroscopic investigation of the BSA-DY27 interaction. sigmaaldrich.comneliti.com |

Exploration of Direct Yellow 27 for Antiviral Properties via Molecular Modeling

Molecular modeling, particularly molecular docking, is a powerful computational tool used in drug discovery to predict how a small molecule (a ligand) might bind to a specific protein target (a receptor). jksus.orgnih.gov This approach is widely used to screen for potential antiviral agents by identifying compounds that could inhibit the function of essential viral proteins. jksus.orgresearchgate.net

While direct experimental studies on the antiviral activity of Direct Yellow 27 are not prominent in the literature, its potential can be explored using molecular modeling against key viral targets. For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a primary target for antiviral drugs. jksus.org Similarly, proteins like hemagglutinin on the surface of the influenza virus are targets for entry inhibitors. pnas.org

A hypothetical molecular docking study of Direct Yellow 27 would involve:

Target Selection: Choosing a validated viral protein target, such as SARS-CoV-2 Mpro (PDB ID: 6LU7) or an influenza virus protein.

Ligand Preparation: Generating a 3D structure of the Direct Yellow 27 molecule.

Docking Simulation: Using software to predict the most likely binding poses of Direct Yellow 27 within the active or allosteric sites of the target protein.

Binding Affinity Calculation: Estimating the binding energy of the complex, with lower energies typically suggesting a more stable interaction.

The results of such simulations could identify whether Direct Yellow 27 is a plausible candidate for inhibiting viral proteins. The presence of multiple aromatic rings and functional groups in its structure provides opportunities for various types of interactions (e.g., hydrogen bonding, hydrophobic interactions) with protein residues. If computational results are promising, they would provide a strong rationale for follow-up in vitro experimental testing to confirm any antiviral activity. jksus.orgmdpi.com

Advanced Analytical Methodologies in Direct Yellow 27 Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of Direct Yellow 27, enabling researchers to probe its electronic structure, functional groups, and behavior in various environments.

UV-Visible spectrophotometry is a primary technique for the quantitative analysis of Direct Yellow 27 in solution and for characterizing its absorption properties. The dye exhibits distinct absorption peaks in the ultraviolet and visible regions of the electromagnetic spectrum, which correspond to specific electronic transitions within the molecule.

Research has identified several key absorption maxima for Direct Yellow 27. In aqueous solutions, the spectrum typically shows peaks around 287 nm and 397 nm, which are attributed to the ¹L_b ← ¹A (a secondary π←π transition) and ¹W← ¹A (a π←n transition), respectively. researchgate.net Other studies have reported absorption peaks at 227 nm, 275 nm, and 443 nm, correlating them to primary π←π, secondary π←π, and π*←n transitions. researchgate.net The peak around 400 nm is often used for color analysis, as it corresponds to the dye's absorption of blue light, which results in its characteristic yellow appearance. worlddyevariety.com The precise position of these peaks can be influenced by the solvent and the concentration of the dye. researchgate.net For quantitative purposes, a concentration of 1.25x10⁻⁵ M in distilled water has been used to generate an absorption value suitable for analysis. worlddyevariety.com

The technique is foundational for degradation studies, where a decrease in the absorbance at the maximum wavelength (λ_max) is monitored over time to determine the rate of degradation. neliti.comkneopen.com For instance, in photocatalytic degradation experiments, the absorbance of Direct Yellow 27 solutions is measured using a UV-Vis Spectrophotometer over a range of 300-800 nm to quantify the process. neliti.comkneopen.com

Table 1: Reported UV-Visible Absorption Maxima for Direct Yellow 27

| Wavelength (λ_max) | Assigned Transition | Source(s) |

|---|---|---|

| 227 nm | Primary π* ← π | researchgate.netaatbio.com |

| ~287 nm | ¹L_b ← ¹A (secondary π*←π) | researchgate.net |

| 393 nm | Not specified | researchgate.net |

| ~397 nm | ¹W← ¹A (π*←n) | researchgate.net |

| 400 nm | Visible absorption (complementary color) | worlddyevariety.com |

| 443 nm | π* ← n | researchgate.net |

Direct Yellow 27 is a fluorescent azo dye, a property that is leveraged for both its characterization and its use as a probe in interaction studies. researchgate.netresearchgate.net Static and time-resolved fluorescence spectroscopy provide information on the dye's emission properties, excited-state lifetime, and quantum yield.

In aqueous solution, Direct Yellow 27 exhibits a prominent emission peak at 355.84 nm. aatbio.com Other studies have reported fluorescence peaks at 343 nm, 463 nm, and 530 nm in water at a concentration of 10⁻⁴ M. researchgate.net The fluorescence properties, including the emission wavelength and lifetime, are sensitive to the solvent environment. The excited-state lifetime of the dye has been measured to be 6.8 ns in water and significantly longer, 12.18 ns, in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 µM. aatbio.com This variation is attributed to solute-solvent interactions. aatbio.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, was calculated to be 0.41 in water. aatbio.com

Table 2: Photophysical Properties of Direct Yellow 27 in Different Solvents

| Solvent | Emission Peak (λ_em) | Excited-State Lifetime (τ) | Quantum Yield (Φf) | Source(s) |

|---|---|---|---|---|

| Water | 355.84 nm | 6.8 ns | 0.41 | aatbio.com |

| DMSO | Not specified | 12.18 ns | 0.70 | aatbio.com |

| Methanol | Not specified | Not specified | 0.41 | aatbio.com |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for studying changes in its chemical structure upon interaction or degradation. mdpi.comosti.gov An FTIR spectrum provides information about the vibrational modes of chemical bonds within the sample. osti.gov

For Direct Yellow 27, FTIR analysis can confirm the presence of its key structural features, such as the azo bond (–N=N–), sulfonate groups (–SO₃), aromatic rings (C=C stretching), and amide groups (C=O and N-H stretching). While specific peak assignments for Direct Yellow 27 are not detailed in the available literature, the principles of FTIR analysis allow for the interpretation of its spectrum. Changes in the position or intensity of these characteristic peaks can indicate the formation of new bonds or the cleavage of existing ones.

In interaction studies, such as the binding of the dye to a polymer or protein, shifts in the vibrational frequencies of the dye's functional groups or the substrate can reveal which parts of the molecules are involved in the interaction. osti.gov Similarly, in degradation studies, FTIR is used to monitor the disappearance of peaks associated with the parent dye molecule and the appearance of new peaks corresponding to degradation byproducts. For example, the degradation of a similar dye, Reactive Yellow 18, was confirmed by the diminishment of its characteristic functional groups in the FTIR spectrum after treatment. mdpi.com This demonstrates the utility of FTIR in confirming the breakdown of the complex dye structure into simpler compounds. mdpi.com